molecular formula C14H17N5O3 B2500915 2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 878735-39-8

2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2500915
CAS No.: 878735-39-8
M. Wt: 303.322
InChI Key: UEULWEPWAOLFAY-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C14H17N5O3 and its molecular weight is 303.322. The purity is usually 95%.
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Scientific Research Applications

Mesoionic Purinone Analogs

Mesoionic compounds, including imidazo[1,2-c]-pyrimidine-2,7-diones, have been synthesized from 4-amino-l-methylpyrimidin-6-ones. These analogs of purine-2,8-dione exhibit unique tautomeric forms and undergo hydrolytic ring-opening reactions, suggesting potential for chemical synthesis applications and studies on reaction mechanisms (Coburn & Taylor, 1982).

Imidazo-s-triazine Nucleosides

The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activity indicates the pharmaceutical potential of imidazo and purine derivatives. These compounds, including the guanine, guanosine, and guanosine monophosphate analogues, show moderate activity against various viruses at non-toxic dosage levels, highlighting their relevance in antiviral research (Kim et al., 1978).

Antidepressant and Anxiolytic Agents

A study on 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione revealed their potential as antidepressant and anxiolytic agents. These compounds show affinity for serotonin receptors and phosphodiesterase inhibitors, with preliminary in vivo studies indicating antidepressant effects in animal models (Zagórska et al., 2016).

Copper Corrosion Inhibition

Research on imidazole-based compounds, including purine derivatives, has demonstrated their effectiveness as corrosion inhibitors for copper in seawater. This suggests applications in material science, particularly in protecting metal surfaces in marine environments (Mihajlović et al., 2017).

Novel Synthesis Methods

Studies have also focused on novel synthesis methods for imidazo[5,1-f][1,2,4]triazin-4(3H)-ones, which are of pharmaceutical interest. The reported one-pot method for diversely substituted derivatives highlights the importance of efficient synthesis techniques in drug development and chemical research (Heim-Riether & Healy, 2005).

Properties

IUPAC Name

2,4,7-trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-7-6-18-10-11(16(4)14(22)17(5)12(10)21)15-13(18)19(7)8(2)9(3)20/h6,8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEULWEPWAOLFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C(=O)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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